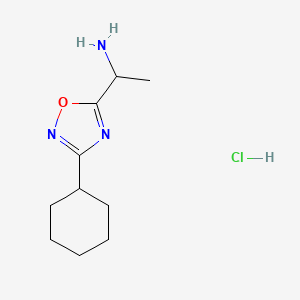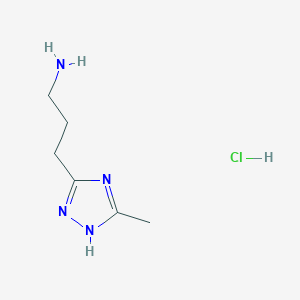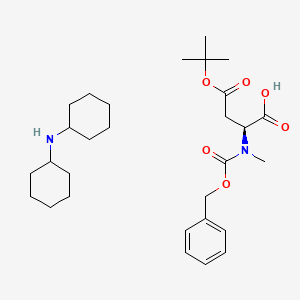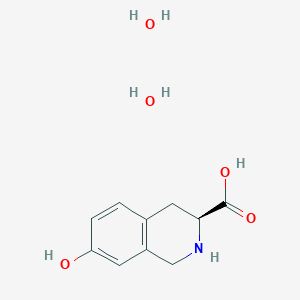
4-(Methylamino)piperidine-4-carbonitrile
Vue d'ensemble
Description
4-(Methylamino)piperidine-4-carbonitrile is a compound with the CAS Number: 1251212-32-4 . It has a molecular weight of 139.2 and its IUPAC name is 4-(methylamino)-4-piperidinecarbonitrile .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)piperidine-4-carbonitrile is 1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Methylamino)piperidine-4-carbonitrile is an oil at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-(Methylamino)piperidine-4-carbonitrile plays a significant role in the synthesis of various heterocyclic compounds. For example, it is used in the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, as demonstrated by Bararjanian et al. (2010) in their study of the three-component reaction of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate (Bararjanian, Balalaie, Rominger, & Barouti, 2010). This synthesis process is crucial for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.
Antimicrobial and Anticancer Activity
Recent studies have shown that derivatives of 4-(Methylamino)piperidine-4-carbonitrile exhibit antimicrobial and anticancer properties. Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains (Bhat & Begum, 2021). Additionally, Hadiyal et al. (2020) reported the synthesis of polysubstituted 4H-pyran derivatives with significant anticancer activity against different human cancer cell lines (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).
Molecular Docking and Drug Design
The use of 4-(Methylamino)piperidine-4-carbonitrile derivatives in molecular docking and drug design is another crucial application. El-Agrody et al. (2021) synthesized a compound using this derivative and performed molecular docking studies to understand its interaction with DNA methyltransferase 1, indicating its potential in drug development (El Gaafary et al., 2021).
Chemical Synthesis and Characterization
In the field of chemical synthesis and characterization, 4-(Methylamino)piperidine-4-carbonitrile is used to create a variety of novel compounds. Svoboda and Paleček (1995) utilized it for preparing compounds like 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile, highlighting its versatility in organic synthesis (Svoboda & Paleček, 1995).
Propriétés
IUPAC Name |
4-(methylamino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-7(6-8)2-4-10-5-3-7/h9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJNBBSYXERPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)

![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)


![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)

![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)